molecular formula C8H10ClN3 B1501565 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile CAS No. 1050619-87-8

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Cat. No. B1501565
CAS RN: 1050619-87-8
M. Wt: 183.64 g/mol
InChI Key: WWKNFHAKCVQDCT-UHFFFAOYSA-N
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Description

“1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C8H10ClN3 . It is a pale-yellow to yellow-brown solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of the cyano group in a related compound proceeded cleanly to provide the carboxamide in 79% yield . This was then coupled successfully with the corresponding boronates or boronic acids via a Suzuki-Miyaura reaction under microwave heating .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile” can be represented by the InChI code: 1S/C8H11ClN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3, (H,12,13) .


Physical And Chemical Properties Analysis

“1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 202.64 .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis of Pyrazole Derivatives : Studies have explored the synthesis of various pyrazole derivatives, including those similar to 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile. One study focused on synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the versatile synthesis techniques and regioselectivity in pyrazole formation (Martins et al., 2012).

  • Reactivity with Various Agents : Another research investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under the action of different agents, expanding the understanding of the chemical behavior of similar compounds (Mironovich & Shcherbinin, 2014).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Research on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, closely related to the compound , has provided insights into their crystal structure and molecular interactions. This helps in understanding the compound's properties and potential applications (Fathima et al., 2014).

Novel Synthesis Methods

  • Innovative Synthesis Techniques : Studies have been conducted on developing novel and efficient routes for synthesizing pyrazole derivatives. This includes methods that offer more versatile synthesis pathways and insights into their applications (Bobko et al., 2012).

Mechanistic Investigations

  • Understanding Reaction Mechanisms : Investigations into the reaction mechanisms of pyrazole-carbonitriles with unsaturated carbonyl compounds have been conducted. This research aids in comprehending the complex reactions these compounds undergo and their potential utility in various fields (Liu et al., 2013).

Safety and Hazards

The safety information for “1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

Given the versatility of pyrazoles in organic synthesis and their potential in medicinal chemistry, future research could focus on exploring new synthetic routes and applications for “1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile” and related compounds .

properties

IUPAC Name

1-tert-butyl-5-chloropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNFHAKCVQDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693301
Record name 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

CAS RN

1050619-87-8
Record name 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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